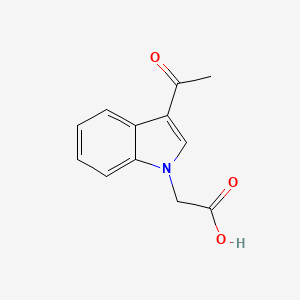

(3-Acetyl-indol-1-yl)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

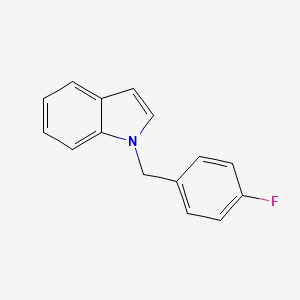

(3-Acetyl-indol-1-yl)-acetic acid, also known as 3-AI-AcAc, is an organic compound belonging to the group of indoles. It is a colorless to pale yellow oil with a faint characteristic odor and is soluble in most organic solvents. 3-AI-AcAc is primarily used as a synthetic intermediate in the pharmaceutical industry and has been studied for its potential therapeutic benefits in certain diseases.

Aplicaciones Científicas De Investigación

Antioxidant Evaluation

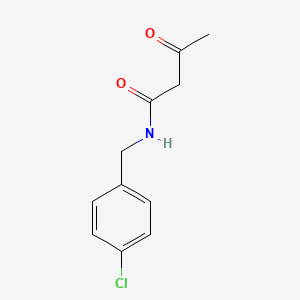

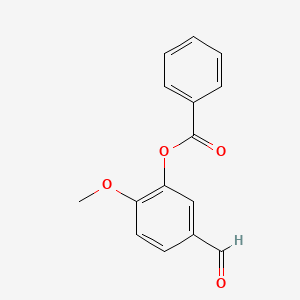

(3-Acetyl-indol-1-yl)-acetic acid derivatives have been synthesized and evaluated for their antioxidant activities. Certain derivatives, particularly those with phenolic moieties and electron-donating methoxy substituents, exhibited significant antioxidant activities, indicating that these derivatives might be potential candidates for therapeutic antioxidant agents (Naik, Kumar, & Harini, 2011).

Molecular Tagging and Carrier-Linking

The molecule has been utilized in the design of novel research tools such as immobilized and carrier-linked forms of indole-3-acetic acid and its conjugates with biochemical tags or biocompatible molecular probes. This enables innovative approaches in plant science and potentially in human and animal health studies (Ilić et al., 2005).

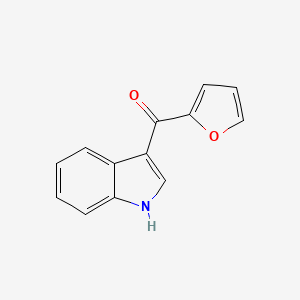

Fluoroacetylation of Indoles

Indole derivatives, including (3-Acetyl-indol-1-yl)-acetic acid, have been used in the fluoroacetylation of indoles to synthesize diverse fluoromethyl indol-3-yl ketones. This process is significant in the field of organic chemistry for the synthesis of novel compounds under catalyst- and additive-free conditions, opening new avenues for drug development and chemical synthesis (Yao et al., 2016).

Indolic Compound Identification in Plant Tissues

A novel method has been developed using liquid chromatography-mass spectrometry for the facile characterization of small indolic compound profiles in plants. This methodology provides a powerful tool for screening and identifying indolic compounds, including (3-Acetyl-indol-1-yl)-acetic acid derivatives in plant tissues, facilitating the exploration of their roles in plant physiology and potentially in human nutrition (Yu, Hegeman, & Cohen, 2014).

Microbial Production

(3-Acetyl-indol-1-yl)-acetic acid is a crucial auxin in plants and is involved in the regulation of plant growth and development. Engineered microorganisms, such as Escherichia coli, have been used for the microbial production of this compound from renewable resources, demonstrating its potential for large-scale production and applications in agriculture (Guo et al., 2019).

Propiedades

IUPAC Name |

2-(3-acetylindol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8(14)10-6-13(7-12(15)16)11-5-3-2-4-9(10)11/h2-6H,7H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZONLHSNIDOME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360189 |

Source

|

| Record name | (3-Acetyl-indol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Acetyl-indol-1-yl)-acetic acid | |

CAS RN |

501682-42-4 |

Source

|

| Record name | (3-Acetyl-indol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.